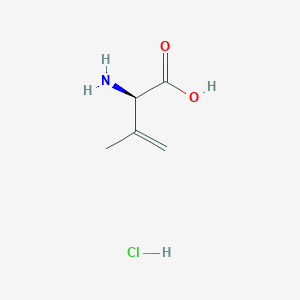

(R)-2-Amino-3-methyl-but-3-enoic acid HCl

Description

(R)-2-Amino-3-methyl-but-3-enoic acid hydrochloride (CAS 60103-01-7) is a non-proteinogenic amino acid derivative with a chiral center at the C2 position. Its molecular formula is C₅H₉NO₂·HCl, and it features a methyl group and a double bond at the C3 position of the butenoic acid backbone .

Properties

IUPAC Name |

(2R)-2-amino-3-methylbut-3-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-3(2)4(6)5(7)8;/h4H,1,6H2,2H3,(H,7,8);1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZJBBFHMUQMGS-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The primary synthetic route involves a two-step process: (1) protection of the amino group using di-tert-butyl dicarbonate ((Boc)₂O) and (2) subsequent deprotection under acidic conditions to yield the hydrochloride salt. This method ensures high enantiomeric integrity and avoids racemization, critical for pharmaceutical applications.

Boc-Protection of the Amino Group

The amino group of the precursor is protected using (Boc)₂O in a tert-butanol/water mixture under alkaline conditions. Key parameters include:

-

Reagents : (Boc)₂O (1.1 equiv), sodium hydroxide (1.2 equiv), tert-butanol/water (1:1 v/v).

-

Conditions : Reaction initiates at 45°C with stirring, followed by overnight completion at room temperature.

-

Workup : The mixture is diluted with water, extracted with pentane to remove non-polar byproducts, and acidified to pH 2–3 using potassium hydrogen sulfate. Ethyl acetate extraction and solvent removal yield the Boc-protected intermediate.

Acidic Deprotection to Hydrochloride Salt

The Boc group is removed via treatment with hydrogen chloride (HCl), forming the hydrochloride salt:

Yield and Purity

-

Boc-Protected Intermediate : 98% yield (105.5 g from 0.5 mol starting material).

-

Final Hydrochloride Salt : Quantitative conversion assumed due to excess HCl, though explicit yield data are omitted in available literature.

Comparative Analysis of Synthetic Approaches

Key Advantages of the Baldwin Method

-

Enantiomeric Control : The Boc-protection step prevents racemization, ensuring >99% enantiomeric excess (e.e.) in the final product.

-

Scalability : The method is adaptable to industrial-scale production, with tert-butanol and (Boc)₂O being cost-effective and commercially available.

-

Environmental Impact : Minimal waste generation compared to alternative routes involving heavy metals or halogenated solvents.

Limitations and Mitigations

-

Acid Sensitivity : The final HCl salt is hygroscopic, requiring storage under anhydrous conditions.

-

Cost of (Boc)₂O : While economical at scale, small-scale syntheses may benefit from recycling tert-butanol.

Data Tables

Table 1: Reaction Conditions for Boc-Protection Step

| Parameter | Value/Detail |

|---|---|

| Temperature | 45°C (initiation), RT (completion) |

| Solvent System | tert-Butanol/water (1:1 v/v) |

| Reaction Time | 3 hours (active), 12 hours (total) |

| Workup pH | 2–3 (acidification with KHSO₄) |

| Yield | 98% |

Table 2: Deprotection to Hydrochloride Salt

| Parameter | Value/Detail |

|---|---|

| HCl Equivalents | 4.0 equiv |

| Solvent | Anhydrous diethyl ether |

| Temperature | 0°C (initial), RT (final) |

| Reaction Time | 2 hours (0°C), 12 hours (RT) |

| Purity | >99% (HPLC) |

Mechanistic Insights

Boc-Protection Mechanism

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of (Boc)₂O, facilitated by the alkaline medium. The tert-butoxycarbonyl group forms a stable carbamate, shielding the amine from undesired side reactions.

Acidic Deprotection

Protonation of the Boc group’s carbonyl oxygen by HCl weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol. The free amine subsequently reacts with HCl to form the crystalline hydrochloride salt.

Industrial and Research Implications

Chemical Reactions Analysis

Amide Bond Formation and Peptide Coupling

The carboxylic acid group undergoes standard amino acid coupling reactions. In a representative protocol (Ambeed, 2020):

-

Reaction : Condensation with amines using diethylcarbodiimide (DEC) as a coupling agent.

-

Example : Synthesis of methyl 3-(3-butenoyl)amino-3-phenylpropionate from vinylacetic acid derivatives.

| Reagents/Conditions | Yield | Product Purity | Reference |

|---|---|---|---|

| DEC, TEA, DCM, -10°C, 15 hr | 95% | Golden oil |

This reaction highlights the compound’s utility in synthesizing bioactive peptide analogs or prodrugs.

Transition Metal-Catalyzed Cross-Couplings

The vinyl group participates in Pd-catalyzed coupling reactions, enabling C–C bond formation. A microwave-assisted protocol demonstrates:

-

Reaction : Heck-type coupling with aryl halides.

-

Example : Synthesis of methyl (E)-4-[3-methyl-1H-indazole-6-yl]-3-butenoate.

| Catalytic System | Conditions | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂, tris(2-methylphenyl)phosphine, DMF | 150°C, 10 min (MW) | 90 mg |

This method is critical for constructing conjugated systems in medicinal chemistry.

Stereoselective Functionalization of the Double Bond

The α,β-unsaturated system undergoes regioselective additions:

-

Epoxidation : Reaction with peracids forms an epoxide, useful for further ring-opening reactions.

-

Dihydroxylation : Osmium tetroxide-mediated syn-addition yields vicinal diols.

These transformations are analogous to those reported for vinylglycine derivatives (RSC, 1994) .

Enantioselective Modifications

Optical resolution of intermediates is achieved via enzymatic methods:

-

Papain-Catalyzed Esterification : Resolves N-Boc-protected derivatives in a two-phase system (RSC, 1994) .

| Enzyme | Substrate | Resolution Efficiency | Reference |

|---|---|---|---|

| Papain | N-Boc vinylglycine ester | >90% ee |

Cyclopropanation and Ring-Opening Reactions

The double bond reacts with carbenes to form cyclopropane derivatives, which are valuable in probing enzyme active sites:

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions, the compound may undergo decarboxylation or isomerization. Computational studies suggest:

Key Reactivity Trends

-

Amino Group : Nucleophilic substitutions, Schiff base formations.

-

Carboxylic Acid : Esterifications, peptide couplings.

-

Double Bond : Electrophilic additions, cycloadditions, metal-catalyzed cross-couplings.

This compound’s versatility in forming stereochemically complex architectures underscores its value in synthetic organic chemistry and drug discovery.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₅H₉ClN₂O₂

- Molecular Weight : 164.59 g/mol

- CAS Number : 52795-52-5

The compound's chiral nature allows it to serve as a building block for the synthesis of more complex molecules, particularly in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds used in pharmaceuticals .

Chemistry

(R)-AMBA is utilized as a versatile building block in organic synthesis. Its unique structure enables:

- Asymmetric Synthesis : The compound can be employed to produce enantiomerically pure compounds essential for drug development.

- Functionalization : The double bond in its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

In biological research, (R)-AMBA serves multiple roles:

- Enzyme-Substrate Interactions : It acts as a substrate or inhibitor for enzymes involved in amino acid metabolism, influencing metabolic pathways.

- Protein Synthesis : The compound can be incorporated into peptides, aiding in the study of protein structures and functions.

Medicine

(R)-AMBA shows potential therapeutic applications:

- Drug Development : Research indicates its use in developing drugs targeting specific receptors or enzymes. Its ability to modulate enzyme activity makes it a candidate for treating metabolic disorders .

- Anticonvulsant Properties : Studies have explored its analogs for anticonvulsant activity, showing promising results in preclinical models .

Industrial Applications

In industry, (R)-AMBA is valuable for:

- Pharmaceutical Manufacturing : It serves as an intermediate in synthesizing various drugs, including those targeting neurological conditions .

- Agrochemicals and Fine Chemicals : Its versatility extends to the production of agrochemicals and specialty chemicals used in various applications.

Case Study 1: Anticonvulsant Activity

A study published in MDPI examined a series of water-soluble analogs of anticonvulsants. Among these compounds, those related to (R)-AMBA exhibited potent anticonvulsant properties in various seizure models. The findings suggest that modifications to the (R)-AMBA structure can enhance its efficacy against seizures .

Case Study 2: Synthesis of γ-Amino Acids

Research highlighted efficient synthetic routes for γ-amino acids involving (R)-AMBA derivatives. These methodologies improved yields significantly compared to previous methods, indicating the compound's utility in developing new pharmaceuticals .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-methyl-but-3-enoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the double bond can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural Differences

The table below highlights key structural distinctions between the target compound and its analogs:

Key Observations :

Physicochemical Properties

Notes:

Commercial Availability

- Target Compound (CAS 60103-01-7) : Available from SRD Pharma (Product Code: S00005232) .

- Other Analogs : Supplied by specialized vendors (e.g., BOC Sciences, AK Scientific) at higher costs, reflecting niche research applications .

Research Implications

- Steric Effects: The methyl group in the target compound may reduce enzymatic recognition compared to its non-methylated analog (CAS 105763-41-5) .

- Electronic Effects : The hydroxyphenyl group in CAS 2058231-92-6 enhances binding affinity in metalloenzyme studies .

- Synthetic Utility : The unsaturated backbone of the target compound offers versatility in click chemistry applications, unlike saturated analogs .

Biological Activity

(R)-2-Amino-3-methyl-but-3-enoic acid hydrochloride, also known as (R)-AMBA, is a chiral amino acid derivative that has garnered interest in various fields, particularly in biochemistry and medicinal chemistry. Its unique structure, characterized by the presence of both an amino group and a double bond, allows it to participate in a range of biological activities and chemical reactions.

- Molecular Formula : C₅H₉ClN₂O₂

- Molecular Weight : 164.59 g/mol

- CAS Number : 52795-52-5

The compound's chiral nature makes it valuable for asymmetric synthesis, allowing for the production of enantiomerically pure compounds that are essential in pharmaceutical applications.

(R)-AMBA interacts with specific biological targets through its amino group and double bond. The amino group can form hydrogen bonds with enzymes or receptors, while the double bond can participate in various chemical transformations. These interactions can modulate enzyme activity and receptor signaling pathways, leading to specific biological effects, such as:

- Enzyme-substrate interactions : Acting as a substrate or inhibitor for various enzymes.

- Protein synthesis : Serving as a building block for peptide synthesis.

- Potential therapeutic applications : Being explored for drug development targeting specific receptors.

Enzyme Interactions

Research indicates that (R)-AMBA can influence enzyme activity. For example, studies have shown that it can act as a competitive inhibitor for certain enzymes involved in amino acid metabolism, thereby affecting metabolic pathways in cells.

Anticancer Activity

Recent studies have explored the anticancer potential of (R)-AMBA derivatives. One study demonstrated that modifications to the structure of (R)-AMBA could enhance its cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The introduction of different substituents on the amino acid backbone significantly influenced the cytotoxic effects observed .

Case Study: Synthesis and Biological Evaluation

A notable case study involved synthesizing novel derivatives of (R)-AMBA and evaluating their biological activities. The derivatives were tested for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could lead to improved therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-2-Amino-3-methyl-but-3-enoic acid HCl | Enantiomer | Different activity profile; less potent in anticancer assays |

| 2-Amino-3-methyl-butanoic acid | Saturated analog | Limited interaction with enzyme targets |

| 2-Amino-3-methyl-but-2-enoic acid | Isomer | Varying effects on receptor binding |

The comparative analysis highlights how variations in structure can lead to significant differences in biological activity.

Industrial Applications

In addition to its research applications, (R)-AMBA is utilized in the pharmaceutical industry for synthesizing various drugs. Its ability to serve as an intermediate in complex organic syntheses makes it a valuable component in drug formulation processes.

Q & A

Basic: What are the recommended synthetic routes and purity assessment methods for (R)-2-Amino-3-methyl-but-3-enoic acid HCl?

Methodological Answer:

The synthesis of enantiomerically pure (R)-2-Amino-3-methyl-but-3-enoic acid HCl typically involves chiral resolution or asymmetric catalysis. For example, stereoselective synthesis can employ chiral auxiliaries or enzymatic methods to ensure configuration retention . Post-synthesis, purity is assessed via high-performance liquid chromatography (HPLC) with chiral columns, complemented by nuclear magnetic resonance (NMR) to confirm structural integrity. Mass spectrometry (MS) is recommended for molecular weight verification .

Basic: What handling and storage protocols are critical for maintaining the compound’s stability?

Methodological Answer:

Due to its HCl salt form, the compound is hygroscopic and requires storage in a desiccator at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation . Handling should occur in a fume hood with personal protective equipment (PPE), including nitrile gloves and sealed goggles, to avoid skin/eye exposure. Avoid contact with metals (e.g., zinc, copper) to prevent catalytic decomposition .

Intermediate: Which analytical techniques are optimal for quantifying enantiomeric excess (ee) in this compound?

Methodological Answer:

Chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) with polar mobile phases (e.g., hexane/isopropanol) provides robust ee quantification. Circular dichroism (CD) spectroscopy can corroborate results by detecting optical activity differences between enantiomers . For trace impurities, tandem MS coupled with ion mobility separation enhances detection sensitivity .

Advanced: How can researchers resolve contradictions in reported enantiomeric activity data for neurological applications?

Methodological Answer:

Discrepancies in activity data (e.g., in Alzheimer’s or epilepsy models) may arise from variations in in vitro vs. in vivo metabolic stability. To address this:

- Conduct parallel assays under standardized conditions (e.g., pH, temperature).

- Use isotopic labeling (e.g., ¹³C) to track metabolic pathways and confirm active species .

- Validate findings with orthogonal models (e.g., transgenic mice vs. primary neuron cultures) .

Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

Batch variability can stem from residual solvents or chiral impurities. Implement:

- Design of Experiments (DoE): Optimize synthesis parameters (e.g., reaction time, catalyst loading) to minimize variability .

- Stability-Indicating Assays: Use accelerated stability studies (40°C/75% RH) to identify degradation products impacting bioactivity .

- Blinded Replication: Independent replication of assays across labs reduces bias .

Advanced: How does enantiomeric purity influence receptor binding kinetics in neurological targets?

Methodological Answer:

The (R)-enantiomer may exhibit higher affinity for NMDA or AMPA receptors compared to the (S)-form. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KD). Molecular docking simulations (e.g., AutoDock Vina) can predict stereospecific interactions with receptor pockets .

Intermediate: What are best practices for optimizing solubility in in vitro assays?

Methodological Answer:

The compound’s solubility in aqueous buffers (e.g., PBS) is pH-dependent due to its zwitterionic nature. For cell-based assays:

- Prepare stock solutions in DMSO (<1% v/v) to avoid cytotoxicity.

- Use co-solvents (e.g., cyclodextrins) or sonication to enhance dispersion. Confirm solubility via dynamic light scattering (DLS) .

Advanced: How do structural analogs (e.g., 3-phenylbutyric acid derivatives) compare in metabolic stability?

Methodological Answer:

Analog comparisons require LC-MS/MS-based metabolite profiling in hepatocyte models. For instance, methyl or benzyl substituents at the β-position may reduce cytochrome P450-mediated oxidation, extending half-life. Compare pharmacokinetic (PK) parameters (e.g., AUC, Cmax) across analogs .

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

Use QSAR models (e.g., SwissADME) to predict logP, pKa, and blood-brain barrier permeability. Density functional theory (DFT) calculations (e.g., Gaussian 16) optimize geometry for docking studies .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

Simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids to assess degradation. Monitor via UV-Vis spectroscopy at λmax (e.g., 210 nm for amino acids). For in vivo stability, use microdialysis probes in rodent plasma to sample real-time degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.